Enhanced Hydrogen-Bond Acceptor Count Relative to the 5-Methyl Analog
The 5-methoxy oxygen atom provides an additional hydrogen-bond acceptor (HBA) that is absent in the 5-methyl analog. Target compound counts four HBA atoms (oxadiazole N, oxadiazole O, methoxy O, aniline N) versus three for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (oxadiazole N, oxadiazole O, aniline N) [1][2]. In fragment-based screening and structure-based design, a single additional HBA can substantially alter binding pose, network water displacement energetics, and selectivity profile, making the two analogs non-interchangeable in any campaign where hydrogen-bond inventory is a selection criterion.
| Evidence Dimension | Hydrogen-bond acceptor atom count |
|---|---|
| Target Compound Data | 4 HBA (oxadiazole ring N, oxadiazole ring O, methoxy O, aniline NH₂) |
| Comparator Or Baseline | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: 3 HBA (oxadiazole ring N, oxadiazole ring O, aniline NH₂) |
| Quantified Difference | +1 HBA (Δ = +33% relative HBA count) |
| Conditions | Structural analysis based on molecular formula and connectivity; validated against standard SMILES representation |
Why This Matters
An additional hydrogen-bond acceptor can define whether a fragment or lead compound achieves the binding enthalpy required for target engagement in a given pocket, directly impacting hit-to-lead progression decisions.
- [1] Kuujia.com. 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline: SMILES NC1=CC(C2=NOC(OC)=N2)=CC=C1. Structural data confirming four heteroatoms with lone-pair availability. View Source
- [2] Chem-Space. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, CAS 10185-69-0, molecular formula C₉H₉N₃O. Structural data confirming three HBA atoms. View Source
